molecular formula C11H10BrNO2S2 B2582992 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1798489-86-7

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2582992
CAS No.: 1798489-86-7
M. Wt: 332.23
InChI Key: QFSWTVMCZQICMF-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amidation steps, ensuring higher yields and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Palladium-catalyzed hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium

Biological Activity

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention due to its potential biological activities. This compound, characterized by a bromine atom and a hydroxyl group, is believed to possess various pharmacological properties, including antibacterial and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings.

The chemical structure of this compound is defined by the following molecular formula:

PropertyValue
CAS Number 1798489-86-7
Molecular Formula C₁₁H₁₀BrN₁O₂S₂
Molecular Weight 332.2 g/mol

Antioxidant Activity

Research indicates that thiophene derivatives exhibit significant antioxidant properties. A study involving related compounds demonstrated that certain derivatives showed notable inhibition of free radical-induced lipid oxidation, with inhibition rates ranging from 19% to 30% . The antioxidant activity was assessed using various methods, including the ABTS assay, which measures the ability to scavenge free radicals.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several pathogenic bacteria. The compound showed promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene carboxamides were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited higher activity compared to standard antibiotics like ampicillin, with inhibition rates reaching up to 86.9% .

Molecular Docking Studies

Molecular docking studies provide insights into the interactions between the compound and potential biological targets. Docking simulations revealed favorable binding affinities with various proteins, suggesting that the compound could serve as a lead in drug discovery for antibacterial agents . The presence of the thiophene ring and functional groups such as hydroxyl and bromine enhances its binding potential due to increased hydrophilicity and electronic properties.

Case Studies

  • Antioxidant Evaluation : A study focused on the antioxidant capacity of thiophene derivatives showed that modifications in the molecular structure significantly influenced their activity. Compounds similar to this compound displayed effective radical scavenging abilities, which could be attributed to their electron-rich thiophene moiety .
  • Antibacterial Screening : Another research effort involved screening various thiophene derivatives against multiple bacterial strains. The study highlighted that compounds with specific substitutions (like methoxy groups) exhibited enhanced antibacterial properties, suggesting that structural modifications can optimize biological activity .

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S2/c12-7-4-10(17-6-7)11(15)13-5-8(14)9-2-1-3-16-9/h1-4,6,8,14H,5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSWTVMCZQICMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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